

# BLI-489 Hydrate: A Technical Guide to a Novel Penem β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | BLI-489 hydrate |           |
| Cat. No.:            | B11930724       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BLI-489 hydrate** is a novel penem-class  $\beta$ -lactamase inhibitor with a broad spectrum of activity against key  $\beta$ -lactamase enzymes, including Ambler Class A, C, and some Class D enzymes. This technical guide provides a comprehensive overview of **BLI-489 hydrate**, including its chemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in understanding and potentially utilizing this compound in the fight against antimicrobial resistance.

## Introduction

The rise of antibiotic resistance, particularly through the production of  $\beta$ -lactamase enzymes, poses a significant threat to global health.  $\beta$ -lactamases hydrolyze the amide bond in the  $\beta$ -lactam ring of widely used antibiotics like penicillins and cephalosporins, rendering them ineffective. **BLI-489 hydrate** emerges as a potent inhibitor of these enzymes, restoring the efficacy of partner  $\beta$ -lactam antibiotics against resistant bacterial strains.

## **Chemical Properties**

**BLI-489 hydrate** is the hydrated sodium salt of (5R,6Z)-6-((5,6-dihydro-8H-imidazo[2,1-c][1] [2]oxazin-2-yl)methylene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[3]



| Property          | Value                                                                                                                                         |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrate |
| Molecular Formula | C13H10N3NaO4S · xH2O[4]                                                                                                                       |
| Molecular Weight  | 327.29 g/mol (anhydrous basis)[4]                                                                                                             |
| Appearance        | Yellow powder[4]                                                                                                                              |
| Solubility        | >20 mg/mL in water[4]                                                                                                                         |
| CAS Number        | 2580120-08-5 (for hydrate)[4]                                                                                                                 |

## **Mechanism of Action**

BLI-489 is a "suicide inhibitor" that works through a mechanism-based inactivation of  $\beta$ -lactamase enzymes.[5] The proposed mechanism involves the formation of a stable, inactive complex with the enzyme.



Click to download full resolution via product page

Mechanism of β-Lactamase Inhibition by BLI-489

## **In Vitro Efficacy**

The in vitro efficacy of BLI-489 is most prominently demonstrated when used in combination with  $\beta$ -lactam antibiotics against resistant bacterial strains.

## **Minimum Inhibitory Concentrations (MIC)**

The combination of piperacillin with a constant concentration of 4 μg/mL BLI-489 has shown significantly improved activity against a wide range of β-lactamase-producing bacteria compared to piperacillin alone or piperacillin-tazobactam.[2][6] Similarly, BLI-489 demonstrates



synergistic effects when combined with imipenem or meropenem against carbapenem-resistant Enterobacterales (CRE).[7]

Table 1: MIC<sub>90</sub> Values for Piperacillin-BLI-489 against Various Enterobacteriaceae[6]

| Organism<br>(Resistance<br>Mechanism) | Piperacillin MIC90<br>(μg/mL) | Piperacillin/Tazoba<br>ctam MIC90 (μg/mL) | Piperacillin/BLI-489<br>(4 μg/mL) MIC <sub>90</sub><br>(μg/mL) |
|---------------------------------------|-------------------------------|-------------------------------------------|----------------------------------------------------------------|
| E. coli (ESBL)                        | >128                          | 64                                        | 16                                                             |
| K. pneumoniae<br>(ESBL)               | >128                          | >128                                      | 64                                                             |
| E. cloacae (AmpC)                     | >128                          | 64                                        | 8                                                              |
| P. aeruginosa                         | >128                          | 128                                       | 64                                                             |

Table 2: Synergistic Activity of Imipenem/Meropenem with BLI-489 against CRE Isolates[7]

| Organism            | Combination        | Synergistic Effect (%) |
|---------------------|--------------------|------------------------|
| K. pneumoniae       | Imipenem + BLI-489 | 70% (7/10)             |
| Meropenem + BLI-489 | 80% (8/10)         |                        |
| E. cloacae          | Imipenem + BLI-489 | 78% (7/9)              |
| Meropenem + BLI-489 | 100% (9/9)         |                        |
| E. coli             | Imipenem + BLI-489 | 83% (5/6)              |
| Meropenem + BLI-489 | 100% (6/6)         |                        |

## **In Vivo Efficacy**

In vivo studies in murine models have confirmed the efficacy of BLI-489 in combination with partner antibiotics.

## **Murine Systemic Infection Model**



In a murine model of systemic infection, the combination of piperacillin and BLI-489, typically at an 8:1 ratio, demonstrated significant efficacy against infections caused by Class A (including ESBLs), Class C (AmpC), and Class D β-lactamase-expressing pathogens.[8][9]

Table 3: ED<sub>50</sub> Values of Piperacillin-BLI-489 in a Murine Systemic Infection Model[1]

| Pathogen (β-<br>Lactamase)      | Piperacillin Alone<br>ED₅₀ (mg/kg) | Piperacillin/Tazoba<br>ctam ED50 (mg/kg) | Piperacillin/BLI-489<br>(8:1) ED <sub>50</sub> (mg/kg) |
|---------------------------------|------------------------------------|------------------------------------------|--------------------------------------------------------|
| E. coli (TEM-1, Class<br>A)     | >1000                              | 11                                       | 13                                                     |
| K. pneumoniae (SHV-<br>5, ESBL) | 1121                               | 24                                       | 23                                                     |
| S. enterica (CTX-M-5, ESBL)     | >1000                              | 152                                      | 45                                                     |
| E. cloacae (AmpC,<br>Class C)   | 285                                | 71                                       | 38                                                     |

## **Galleria mellonella Infection Model**

The synergistic effect of imipenem or meropenem with BLI-489 has been confirmed in a Galleria mellonella infection model against CRE isolates producing KPC-2, NDM-5, and OXA-23 carbapenemases.[7]

## **Experimental Protocols MIC Determination by Broth Microdilution**

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. [10][11]





#### Click to download full resolution via product page

#### Workflow for MIC Determination

- Prepare Inoculum: Suspend bacterial colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Prepare Antibiotic and BLI-489 Solutions: Prepare stock solutions of the β-lactam antibiotic and BLI-489 hydrate.
- Serial Dilution: Perform serial twofold dilutions of the  $\beta$ -lactam antibiotic in a 96-well microtiter plate containing broth.
- Add BLI-489: Add a fixed concentration of BLI-489 (e.g., 4 μg/mL) to each well.
- Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation: Incubate the plates at 35°C for 18-22 hours.
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.



## **Time-Kill Assay**

This assay assesses the rate of bacterial killing over time.

- Prepare Cultures: Grow bacterial cultures to the logarithmic phase.
- Prepare Test Solutions: Prepare flasks containing broth with the desired concentrations of the antibiotic, BLI-489, or their combination. Include a growth control without any antimicrobial agent.
- Inoculation: Inoculate the flasks with the bacterial culture to a starting density of approximately 10<sup>6</sup> CFU/mL.
- Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
- Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics.

## **Murine Systemic Infection Model**

This model evaluates the in vivo efficacy of antimicrobial agents.





Click to download full resolution via product page

Workflow for Murine Systemic Infection Model

- Animal Model: Use a suitable mouse strain (e.g., CD-1).[12]
- Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of the bacterial pathogen.
- Treatment: Administer the test compounds (e.g., piperacillin-BLI-489 at an 8:1 ratio)
   subcutaneously at various dose levels shortly after infection.[12]
- Observation: Monitor the survival of the mice over a period of 7 days.
- Data Analysis: Calculate the median effective dose (ED50) using probit analysis.

## Galleria mellonella Infection Model



This invertebrate model offers a high-throughput alternative for in vivo efficacy screening.[13]

- Larvae Selection: Select healthy G. mellonella larvae of a specific weight range.
- Infection: Inject a standardized inoculum of the bacterial pathogen into the hemocoel of the larvae.
- Treatment: Administer the test compounds (e.g., imipenem-BLI-489) at various concentrations.
- Incubation: Incubate the larvae at 37°C.
- Survival Assessment: Monitor larval survival over time.
- Data Analysis: Plot survival curves and compare the efficacy of different treatments.

## Conclusion

**BLI-489 hydrate** is a promising  $\beta$ -lactamase inhibitor with a broad spectrum of activity that, in combination with established  $\beta$ -lactam antibiotics, can overcome resistance in a variety of clinically relevant pathogens. The data presented in this guide underscore its potential as a valuable tool in the development of new therapeutic strategies to combat bacterial infections. Further research into its direct enzyme kinetics, including the determination of IC<sub>50</sub> and K<sub>i</sub> values against a wider array of purified  $\beta$ -lactamases, would provide a more complete understanding of its inhibitory potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Bli-489 | C13H10N3NaO4S | CID 23697683 PubChem [pubchem.ncbi.nlm.nih.gov]



- 4. BLI-489 hydrate 98 (HPLC) CAS 623564-40-9 [sigmaaldrich.com]
- 5. Beta-Lactamase Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities
  of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 PMC
  [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination Microbe Online [microbeonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BLI-489 Hydrate: A Technical Guide to a Novel Penem β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930724#bli-489-hydrate-as-a-penem-lactamase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com